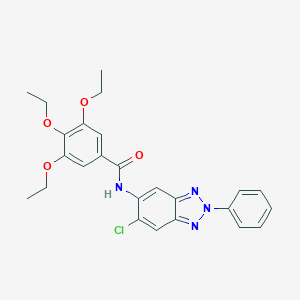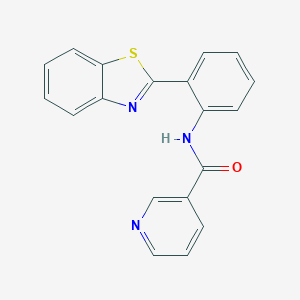![molecular formula C15H11F3N4O2 B283617 (5Z)-4-methyl-2,6-dioxo-5-[[2-[3-(trifluoromethyl)phenyl]hydrazinyl]methylidene]pyridine-3-carbonitrile](/img/structure/B283617.png)
(5Z)-4-methyl-2,6-dioxo-5-[[2-[3-(trifluoromethyl)phenyl]hydrazinyl]methylidene]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-4-methyl-2,6-dioxo-5-[[2-[3-(trifluoromethyl)phenyl]hydrazinyl]methylidene]pyridine-3-carbonitrile, also known as TFP or trifluoperazine, is a chemical compound that has been widely used in scientific research. It is a member of the phenothiazine class of compounds and has been shown to have a diverse range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of (5Z)-4-methyl-2,6-dioxo-5-[[2-[3-(trifluoromethyl)phenyl]hydrazinyl]methylidene]pyridine-3-carbonitrile is complex and not fully understood. It is known to interact with a variety of receptors and ion channels in the nervous system, including dopamine, serotonin, and histamine receptors, as well as voltage-gated calcium channels. (5Z)-4-methyl-2,6-dioxo-5-[[2-[3-(trifluoromethyl)phenyl]hydrazinyl]methylidene]pyridine-3-carbonitrile has also been shown to inhibit the activity of certain enzymes involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects:
(5Z)-4-methyl-2,6-dioxo-5-[[2-[3-(trifluoromethyl)phenyl]hydrazinyl]methylidene]pyridine-3-carbonitrile has a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of certain ion channels, and the induction of oxidative stress in cells. It has also been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (5Z)-4-methyl-2,6-dioxo-5-[[2-[3-(trifluoromethyl)phenyl]hydrazinyl]methylidene]pyridine-3-carbonitrile in lab experiments is its well-characterized mechanism of action. It is also relatively easy to obtain and has been used in a wide variety of studies. However, one limitation of (5Z)-4-methyl-2,6-dioxo-5-[[2-[3-(trifluoromethyl)phenyl]hydrazinyl]methylidene]pyridine-3-carbonitrile is that it can have off-target effects on other receptors and ion channels, which can complicate data interpretation.
Orientations Futures
There are many potential future directions for the study of (5Z)-4-methyl-2,6-dioxo-5-[[2-[3-(trifluoromethyl)phenyl]hydrazinyl]methylidene]pyridine-3-carbonitrile. One area of interest is the development of more selective analogs that can target specific receptors or ion channels. (5Z)-4-methyl-2,6-dioxo-5-[[2-[3-(trifluoromethyl)phenyl]hydrazinyl]methylidene]pyridine-3-carbonitrile could also be used in combination with other compounds to investigate synergistic effects on biological processes. Additionally, the use of (5Z)-4-methyl-2,6-dioxo-5-[[2-[3-(trifluoromethyl)phenyl]hydrazinyl]methylidene]pyridine-3-carbonitrile in animal models of disease could provide insights into potential therapeutic applications.
Méthodes De Synthèse
The synthesis of (5Z)-4-methyl-2,6-dioxo-5-[[2-[3-(trifluoromethyl)phenyl]hydrazinyl]methylidene]pyridine-3-carbonitrile involves a multi-step process that begins with the reaction of 3-(trifluoromethyl)aniline with ethyl 2-cyanoacetate to form 3-(trifluoromethyl)phenylhydrazine. This intermediate is then reacted with 4-methyl-2,6-dioxo-1,2,3,4-tetrahydropyridine-3-carbonitrile in the presence of a base to yield (5Z)-4-methyl-2,6-dioxo-5-[[2-[3-(trifluoromethyl)phenyl]hydrazinyl]methylidene]pyridine-3-carbonitrile.
Applications De Recherche Scientifique
(5Z)-4-methyl-2,6-dioxo-5-[[2-[3-(trifluoromethyl)phenyl]hydrazinyl]methylidene]pyridine-3-carbonitrile has been widely used in scientific research as a tool to study the mechanisms of action of various biological processes. It has been shown to have a wide range of effects on the nervous system, including the modulation of neurotransmitter release and the inhibition of certain ion channels. (5Z)-4-methyl-2,6-dioxo-5-[[2-[3-(trifluoromethyl)phenyl]hydrazinyl]methylidene]pyridine-3-carbonitrile has also been used to study the effects of oxidative stress on cells and to investigate the role of certain proteins in cancer cell growth.
Propriétés
Formule moléculaire |
C15H11F3N4O2 |
|---|---|
Poids moléculaire |
336.27 g/mol |
Nom IUPAC |
(5Z)-4-methyl-2,6-dioxo-5-[[2-[3-(trifluoromethyl)phenyl]hydrazinyl]methylidene]pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H11F3N4O2/c1-8-11(6-19)13(23)21-14(24)12(8)7-20-22-10-4-2-3-9(5-10)15(16,17)18/h2-5,7,20,22H,1H3,(H,21,23,24)/b12-7- |
Clé InChI |
YQEVCQUTAWWOPG-GHXNOFRVSA-N |
SMILES isomérique |
CC\1=C(C(=O)NC(=O)/C1=C\NNC2=CC=CC(=C2)C(F)(F)F)C#N |
SMILES |
CC1=C(C(=O)NC(=O)C1=CNNC2=CC=CC(=C2)C(F)(F)F)C#N |
SMILES canonique |
CC1=C(C(=O)NC(=O)C1=CNNC2=CC=CC(=C2)C(F)(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B283548.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B283549.png)

![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]acetamide](/img/structure/B283553.png)
![N-(5-bromo-2-methoxybenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283555.png)